molecular formula C16H19FN2OS B2418335 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 946373-46-2

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2418335
CAS No.: 946373-46-2
M. Wt: 306.4
InChI Key: KNBRFDGXASLCHA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamine is introduced to the thiophene ring.

    Attachment of the fluorophenylacetamide moiety: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide
  • N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-bromophenyl)acetamide

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it distinct from its chloro- and bromo- counterparts, potentially offering different pharmacological profiles and applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c1-19(2)15(13-7-8-21-11-13)10-18-16(20)9-12-3-5-14(17)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBRFDGXASLCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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